molecular formula C20H23NO2 B13424517 1-Benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline

1-Benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline

Cat. No.: B13424517
M. Wt: 309.4 g/mol
InChI Key: HRSZGKQLHQQWIK-UHFFFAOYSA-N
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Description

1-Benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinoline is a chemical compound with the molecular formula C18H21NO2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinoline undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1-Benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Its benzyl and dimethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

1-benzyl-6,7-dimethoxy-3,3-dimethyl-4H-isoquinoline

InChI

InChI=1S/C20H23NO2/c1-20(2)13-15-11-18(22-3)19(23-4)12-16(15)17(21-20)10-14-8-6-5-7-9-14/h5-9,11-12H,10,13H2,1-4H3

InChI Key

HRSZGKQLHQQWIK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(=N1)CC3=CC=CC=C3)OC)OC)C

Origin of Product

United States

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